molecular formula C11H17Cl2N3 B3119995 1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine dihydrochloride CAS No. 25810-65-5

1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine dihydrochloride

Cat. No. B3119995
CAS RN: 25810-65-5
M. Wt: 262.18 g/mol
InChI Key: QNKCDXRSBZHZKZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C12H19Cl2N3. This indicates that it contains 12 carbon atoms, 19 hydrogen atoms, 2 chlorine atoms, and 3 nitrogen atoms .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The melting point is between 179-181 degrees Celsius . More detailed physical and chemical properties might be available in specialized chemistry databases.

Scientific Research Applications

Synthesis and Biological Activity

  • Research has explored the synthesis of biologically active derivatives containing benzothiazole and benzimidazole moieties, demonstrating significant antibacterial and entomological activities. Such studies lay the groundwork for developing compounds with potential applications in pharmaceuticals and agriculture (Chaudhary et al., 2011).

Chemical Transformations

  • Studies on benzotriazole chemistry have led to the aminoalkylation of aromatic and heteroaromatic primary amines, producing mono N-[1-(benzotriazol-1-yl)alkyl] derivatives. This highlights the chemical versatility of benzotriazole derivatives, which could be applicable to the synthesis of complex molecules like 1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine dihydrochloride (Katritzky & Rachwał, 1987).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.2ClH/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11;;/h3-7,10H,12H2,1-2H3,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKCDXRSBZHZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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